(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid
Description
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid (CAS: 1260596-98-2) is a chiral piperidine derivative with a molecular formula of C₂₂H₂₃NO₄ and a molecular weight of 365.42 g/mol . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen and a methyl substituent at the C2 position. Its stereochemistry (2S,3S) confers distinct conformational and reactivity properties, making it valuable in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where the Fmoc group is base-labile and selectively removable under mild conditions . The compound is typically supplied with a purity of ≥98%, ensuring reliability in pharmaceutical and biochemical applications .
Properties
CAS No. |
1187927-07-6 |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |
InChI Key |
NRSJXNCIMCCZPV-GJZGRUSLSA-N |
SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fmoc Protection: The Fmoc group is introduced using Fmoc chloride in the presence of a base like triethylamine.
Methylation: The piperidine ring is methylated using methyl iodide or similar reagents under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under standard coupling conditions. This reaction is pivotal for introducing methyl or benzyl ester protections during peptide synthesis. Typical activation methods include:
-
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)
-
DIC (N,N'-diisopropylcarbodiimide)
Reaction conditions:
-
Solvents: DMF or dichloromethane
-
Temperature: 0–25°C
Amide Bond Formation
The compound participates in amide coupling reactions with amino acids or amines, forming peptide bonds. Key features:
-
Activation: Carboxylic acid activation via HBTU/HOBt or PyBOP
-
Kinetics: Reaction completes within 1–2 hours at room temperature
-
Steric Effects: The 2-methyl group on the piperidine ring introduces steric hindrance, reducing coupling efficiency by ~15% compared to non-methylated analogs.
Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under mild basic conditions:
-
Reagent: 20% piperidine in DMF
-
Time: 10–20 minutes
-
Mechanism: Base-induced β-elimination releases CO₂ and a dibenzofulvene intermediate .
Side Reactions During Deprotection:
| Side Reaction | Cause | Mitigation Strategy |
|---|---|---|
| Aspartimide formation | Prolonged exposure to base | Add 0.1 M HOBt or 2% v/v acetic acid |
| Racemization | High pH (>9.5) | Use lower temperature (0–4°C) |
Aspartic Acid Side Reactions
When incorporated into sequences with aspartic acid, the compound exacerbates aspartimide formation during Fmoc removal. Data from controlled studies:
Aspartimide Formation Rates by Protecting Group :
| Protecting Group (R) | Aspartimide/cycle (%) | d-Asp Isomer (%) |
|---|---|---|
| tBu | 1.65 | 9.1 |
| Mpe | 0.49 | 4.2 |
| Epe | 0.19 | 2.2 |
| Bno | 0.06 | 0.9 |
Conditions: 10-minute treatments with 20% piperidine/DMF.
Stability and Storage
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is in peptide synthesis. The Fmoc group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows chemists to create complex peptide chains efficiently while minimizing unwanted side reactions.
- Role of Fmoc Group: The Fmoc group protects the amine functionality of the amino acid, enabling selective deprotection and coupling reactions. This is crucial for synthesizing peptides with specific sequences and structures.
- Case Study: A study demonstrated the successful incorporation of this compound into peptide sequences, highlighting its effectiveness in maintaining stereochemistry and enhancing the overall yield of synthesized peptides .
Drug Development
This compound is valuable in drug development due to its ability to optimize the pharmacokinetic properties of therapeutic agents.
- Pharmaceutical Applications: The compound serves as a precursor for synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features contribute to improved bioavailability and target specificity of drugs.
- Research Insights: Research has indicated that derivatives of this compound can exhibit significant biological activity against specific targets, such as metallo-aminopeptidases involved in malaria .
Bioconjugation
In bioconjugation processes, this compound facilitates the attachment of biomolecules to drugs or diagnostic agents.
- Mechanism: The compound's reactive sites allow it to form stable linkages with various biomolecules, enhancing their efficacy and targeting capabilities.
- Applications: This capability is particularly useful in developing targeted drug delivery systems that can improve therapeutic outcomes while minimizing side effects .
Research in Neuroscience
This compound has applications in neuroscience research, particularly in studies related to neurotransmitter systems.
- Neurotransmitter Modulation: By modifying piperidine derivatives, researchers can explore potential treatments for neurological disorders. The structural characteristics of this compound make it suitable for designing compounds that interact with neurotransmitter receptors .
Material Science
The versatility of this compound extends to material science.
- Polymer Development: The compound can be utilized in creating novel polymers with specific chemical properties tailored for advanced applications. Its incorporation into polymer matrices can enhance mechanical properties and chemical resistance .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used as a protecting group in SPPS | Enhances efficiency and selectivity in peptide synthesis |
| Drug Development | Serves as a precursor for pharmaceutical intermediates | Improves pharmacokinetic properties and target specificity |
| Bioconjugation | Facilitates attachment of biomolecules to drugs or diagnostics | Enhances efficacy and targeting capabilities |
| Neuroscience Research | Modifies piperidine derivatives for neurotransmitter studies | Aids exploration of treatments for neurological disorders |
| Material Science | Utilized in developing novel polymers | Tailors chemical properties for advanced applications |
Mechanism of Action
The mechanism of action of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid and related compounds:
Key Comparative Insights
Protecting Groups
- Fmoc vs. tert-Boc : The Fmoc group in the primary compound is base-labile (removable with piperidine), whereas the tert-butoxycarbonyl (Boc) group in the C4-phenyl analog (CAS: 652971-20-5) is acid-labile (stable under basic conditions but cleaved with trifluoroacetic acid). This distinction makes the Fmoc-protected compound more suitable for SPPS workflows requiring orthogonal protection strategies .
- Benzyl vs. Fmoc : The benzyl group in the pyrrolidine derivative (CAS: 1422284-79-4) offers less steric hindrance than Fmoc but lacks the UV-active fluorenyl moiety, limiting its utility in monitoring reactions via spectroscopy .
Ring Size and Conformation
- Piperidine vs. Pyrrolidine: The six-membered piperidine ring in the primary compound provides greater conformational flexibility compared to the five-membered pyrrolidine ring in the benzyl-hydroxyl analog (CAS: 1422284-79-4).
Substituent Effects
- Aromatic vs. Aliphatic Groups: The C4-phenyl group in the Boc-protected compound (CAS: 652971-20-5) enhances lipophilicity but reduces aqueous solubility compared to the C2-methyl group in the primary compound.
- Ketone Functionality : The 6-oxo group in CAS: 1391468-33-9 and CAS: 1415811-48-1 introduces a reactive ketone, which may participate in nucleophilic additions or stabilize specific conformations via intramolecular hydrogen bonding .
Solubility and Salt Forms
- The HCl salt form of the pyrrolidine derivative (CAS: 1422284-79-4) improves water solubility compared to the free carboxylic acid forms of other compounds, making it advantageous for aqueous-phase reactions .
Biological Activity
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral compound that plays a significant role in medicinal chemistry and peptide synthesis. Its unique structure, featuring a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its biological activity and utility in various applications.
Structural Characteristics
The compound is characterized by:
- Chirality : The specific stereochemistry at the 2 and 3 positions of the piperidine ring is crucial for its biological activity.
- Fmoc Group : Commonly used in solid-phase peptide synthesis, the Fmoc group protects the amine functionality during peptide formation, allowing for selective reactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Enzyme Interactions : The compound can serve as a building block for synthesizing biologically active peptides that interact with specific enzymes and receptors.
- Potential Drug Development : Its structure allows it to be a precursor for new pharmaceuticals targeting various diseases.
The biological activity of this compound primarily involves:
- Peptide Synthesis : The Fmoc group enables the formation of peptide bonds while protecting amine groups from undesired reactions.
- Binding Affinity : Interaction studies suggest that this compound may bind effectively to specific biological targets, influencing various biochemical pathways.
Case Studies
-
Peptide Synthesis Applications :
- In studies focused on solid-phase peptide synthesis, this compound was utilized to create peptides that mimic natural substrates for enzymes. These peptides demonstrated increased stability and specificity in enzyme binding .
-
Molecular Docking Studies :
- Computational models have predicted that this compound exhibits favorable binding interactions with targets involved in cancer pathways. This suggests potential applications in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-Fmoc-piperidine | Piperidine derivative | Lacks methyl substitution at position 2 |
| 2-Methyl-piperidine | Piperidine derivative | No Fmoc protection |
| (2S,3R)-1-Fmoc-2-methyl-piperidine | Chiral variant | Different stereochemistry |
| 4-Fluoro-(2S,3S)-piperazine | Piperazine derivative | Contains a different nitrogen ring |
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Fmoc protecting group, which influences its biological activity differently compared to other similar compounds .
Q & A
Basic Question: What synthetic strategies ensure high enantiomeric purity of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid?
Answer:
The stereochemical integrity of the compound is critical for applications in peptide synthesis or medicinal chemistry. A common approach involves:
- Asymmetric catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to control the stereochemistry during piperidine ring formation .
- Diastereoselective alkylation : Introduce the methyl group at C2 via alkylation of a chiral enolate intermediate, followed by Fmoc protection of the amine .
- Resolution techniques : Separate enantiomers using chiral auxiliaries or enzymatic resolution if racemization occurs during synthesis.
Purification via recrystallization or chiral HPLC is essential to achieve >98% enantiomeric excess (ee) .
Basic Question: Which analytical methods validate the stereochemical configuration of this compound?
Answer:
- X-ray crystallography : Provides definitive proof of the (2S,3S) configuration by resolving the spatial arrangement of substituents .
- Chiral HPLC : Compare retention times with known standards; use columns like Chiralpak IA/IB for baseline separation of enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in the piperidine ring to infer stereochemistry. Nuclear Overhauser effect (NOE) experiments can confirm spatial proximity of protons .
Advanced Question: How do steric and electronic effects of the 2-methyl group influence reactivity in peptide coupling reactions?
Answer:
The 2-methyl group introduces steric hindrance, which:
- Slows acylation kinetics : Requires optimized coupling agents (e.g., HATU over DCC) to activate the carboxylic acid efficiently .
- Reduces epimerization risk : The bulky methyl group stabilizes the tetrahedral intermediate during carbodiimide-mediated couplings, minimizing racemization at C3 .
- Impacts solubility : Hydrophobic interactions may necessitate polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions .
Advanced Question: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Acidic conditions (pH < 3) : Rapid cleavage of the Fmoc group occurs, generating free amine and CO. Avoid prolonged exposure to avoid decomposition .
- Basic conditions (pH > 9) : Hydrolysis of the piperidine ring is observed at elevated temperatures (>40°C), leading to ring-opened byproducts .
- Solid-state stability : Store at -20°C under inert gas (N/Ar) to prevent oxidation or moisture absorption, which can degrade the carboxylic acid moiety .
Basic Question: How can diastereomeric impurities be removed during purification?
Answer:
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate diastereomers based on polarity differences .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differential solubility of diastereomers .
- Mass-directed HPLC : Combine with evaporative light scattering detection (ELSD) to isolate high-purity fractions .
Advanced Question: What role does this compound play in solid-phase peptide synthesis (SPPS) compared to Boc-protected analogs?
Answer:
- Fmoc vs. Boc : The Fmoc group is base-labile (removed with piperidine), enabling orthogonal deprotection in SPPS, whereas Boc requires strong acids (TFA), which may degrade sensitive residues .
- Compatibility : Fmoc protection is preferred for synthesizing peptides with acid-labile modifications (e.g., glycosylation). The 2-methyl group enhances steric protection of the piperidine nitrogen during iterative couplings .
- Side reactions : Monitor for Fmoc cleavage byproducts (e.g., dibenzofulvene) that can alkylate nucleophilic residues unless scavengers (e.g., HOBt) are used .
Advanced Question: How can researchers mitigate racemization during derivatization of the carboxylic acid group?
Answer:
- Low-temperature activation : Use carbodiimides (EDC) at 0–4°C to minimize epimerization during amide bond formation .
- Additives : Include HOAt or Oxyma Pure to suppress racemization by stabilizing the active ester intermediate .
- Kinetic monitoring : Use inline FTIR or F NMR (if fluorinated coupling agents are employed) to detect early signs of racemization .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
- Emergency procedures : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
